![molecular formula C21H17BrN4OS B2589040 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1114915-01-3](/img/structure/B2589040.png)
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a useful research compound. Its molecular formula is C21H17BrN4OS and its molecular weight is 453.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This molecule features a complex structure that includes an oxadiazole moiety, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research has indicated that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
These activities are attributed to the presence of various functional groups in their structure, which influence their interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 10.5 | |
MCF-7 (Breast Cancer) | 15.3 | |
A549 (Lung Cancer) | 12.8 |
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's activity against various pathogens can be summarized as follows:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Activity
Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds similar to this pyridazine derivative have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
The biological activity of This compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with various enzymes involved in cancer proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through intrinsic and extrinsic pathways.
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in vivo:
- Study on Tumor Xenografts : In a mouse model bearing human tumor xenografts, administration of related oxadiazole compounds led to a significant reduction in tumor size compared to controls (p < 0.05) .
- Infection Models : In models of bacterial infection, compounds similar to the one discussed showed improved survival rates in infected mice compared to untreated groups .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-2-14-6-8-15(9-7-14)18-10-11-20(25-24-18)28-13-19-23-21(26-27-19)16-4-3-5-17(22)12-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBFMPMKRWTTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.